Phenyl phenylacetate synthesis from phenol and acetic anhydride
Phenyl phenylacetate synthesis from phenol and acetic anhydride
An In-depth Technical Guide to the Synthesis of Phenyl Acetate from Phenol and Acetic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The esterification of phenols is a fundamental reaction in organic synthesis, yielding phenolic esters that are valuable intermediates in the pharmaceutical and chemical industries. This technical guide provides a comprehensive overview of the synthesis of phenyl acetate from the reaction of phenol with acetic anhydride. While the user's original query mentioned phenyl phenylacetate, the direct reaction between phenol and acetic anhydride yields phenyl acetate . This document will focus on the practical synthesis, reaction mechanisms, and experimental protocols for producing phenyl acetate.
Phenyl acetate itself is used as a solvent, a laboratory reagent, and an intermediate in the synthesis of various organic compounds, including pharmaceuticals. The reaction is a classic example of nucleophilic acyl substitution and can be effectively catalyzed by both acids and bases. This guide will explore various catalytic systems and reaction conditions to provide researchers with a thorough understanding of this important transformation.
Reaction Overview and Mechanism
The synthesis of phenyl acetate from phenol and acetic anhydride is an acylation reaction where the hydroxyl group of phenol acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. The overall reaction is as follows:
C₆H₅OH + (CH₃CO)₂O → CH₃COOC₆H₅ + CH₃COOH (Phenol + Acetic Anhydride → Phenyl Acetate + Acetic Acid)
This reaction is typically slow without a catalyst but can be significantly accelerated. Phenols are less nucleophilic than aliphatic alcohols due to the delocalization of the lone pair of electrons on the oxygen atom into the benzene ring[1]. Therefore, catalysis is crucial for achieving high yields in a reasonable timeframe.
The most common catalytic approaches involve either a base or an acid.
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Base Catalysis: In the presence of a base like pyridine or sodium hydroxide, the phenol is deprotonated to form the more nucleophilic phenoxide ion. This ion then readily attacks the acetic anhydride. Pyridine is a particularly effective catalyst for the acetylation of phenols[2]. Stronger bases like NaOH ensure the complete conversion of phenol to the phenoxide ion[1][3].
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Acid Catalysis: Strong acids, such as sulfuric acid, can also catalyze the reaction. The acid protonates a carbonyl oxygen of the acetic anhydride, making the carbonyl carbon more electrophilic and thus more susceptible to attack by the weakly nucleophilic phenol[4][5].
Below is a diagram illustrating the base-catalyzed reaction mechanism, which is a widely employed pathway.
Data on Catalysts and Reaction Conditions
A variety of catalysts have been successfully employed for the synthesis of phenyl acetate. The choice of catalyst and reaction conditions significantly impacts reaction time, temperature, and overall yield. The following tables summarize quantitative data from various studies.
Table 1: Comparison of Different Catalytic Systems
| Catalyst System | Phenol:Ac₂O Molar Ratio | Temperature (°C) | Time (h) | Yield / Conversion (%) | Reference |
| Sodium Hydroxide (10% aq.) | 1 : 1.5 (approx.) | Ice bath, then RT | 0.08 (5 min) | ~92% (Yield) | |
| Sodium Bicarbonate (dried) | 1 : 1.5 | Room Temperature | 24 | Good to Excellent (Yield) | [6][7] |
| Sulfuric Acid (conc.) | 1 : 1 | Reflux | 22 | ~13.5% (Equilibrium Conc.) | [5] |
| Sulfuric Acid (with azeotropic removal of H₂O/AcOH) | 1 : 11.7 | Boiling/Distilling | 4 | 55% (Yield) | [5] |
| Titanium Silicalite-1 (TS-1-U) | 1 : 1.2 | 70 | 2.5 | 96.5% (Conversion) | [8] |
| Pyridine Propyl Sulfonic Acid Ionic Liquid | 1 : 1.1 | 120 - 130 | 2 - 6 | Not specified | [9] |
| TiO₂/SO₄²⁻ (Solid Superacid) | Not specified | Not specified | Short | High (Yield) | [10] |
| None (Solvent-free) | 1 : 1 | 150 | Not specified | High (Yield) | [11] |
Table 2: Effect of Solvent on Reaction Yield (Sodium Bicarbonate Catalyst)
| Solvent | Reaction Time (h) | Yield (%) | Reference |
| Toluene | 24 | >99 | [6] |
| Ethyl Acetate | 24 | 93 | [6] |
| Acetonitrile | 48 | 90 | [6] |
| Dichloromethane | 48 | 85 | [6] |
| Diethyl Ether | 24 | Poor | [6] |
| Solvent-free | Not applicable | Higher yields, shorter times | [12] |
Detailed Experimental Protocols
The following are detailed experimental procedures for the synthesis of phenyl acetate using two different catalytic methods.
Protocol 1: Base-Catalyzed Synthesis using Sodium Hydroxide (Schotten-Baumann Conditions)
This protocol is adapted from a standard laboratory procedure which utilizes a strong base to generate the phenoxide ion in situ.
Materials:
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Phenol: 15 g
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10% Sodium Hydroxide solution: 105 mL
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Acetic Anhydride: 22 mL (24 g)
-
Crushed Ice: ~150 g
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Carbon Tetrachloride or Dichloromethane: 8-10 mL (for extraction aid)
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Dilute Sodium Carbonate solution
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Anhydrous Calcium Chloride or Magnesium Sulfate (drying agent)
Procedure:
-
In a flask, dissolve 15 g of phenol in 105 mL of 10% aqueous sodium hydroxide solution.
-
Cool the solution by adding approximately 150 g of crushed ice.
-
Carefully add 22 mL of acetic anhydride to the cold solution.
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Stopper the flask and shake it vigorously for about 5 minutes. The reaction is complete when an emulsion of phenyl acetate forms.
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Pour the mixture into a separatory funnel. To facilitate phase separation, add 8-10 mL of a dense, immiscible organic solvent like carbon tetrachloride or dichloromethane and shake.
-
Allow the layers to separate. The denser organic layer containing the product will be at the bottom.
-
Discard the upper aqueous layer. Wash the organic layer with approximately 80 mL of a dilute sodium carbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Separate the organic layer and dry it over anhydrous calcium chloride for 20-30 minutes.
-
Filter the dried solution directly into a distillation flask.
-
Assemble a distillation apparatus and perform a simple distillation. Collect the fraction boiling between 190-200 °C. The boiling point of pure phenyl acetate is 196 °C.
Protocol 2: Acid-Catalyzed Synthesis using Sulfuric Acid
This method uses a strong acid catalyst and an excess of a reactant to drive the equilibrium towards the product. This protocol demonstrates a method that uses excess acetic acid and distillation to remove water.
Materials:
-
Phenol: 40 g (0.425 mol)
-
Glacial Acetic Acid: 300 g (5.0 mol)
-
Concentrated Sulfuric Acid: 2 mL
-
50% Sodium Hydroxide solution (ice-cold)
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2% Acetic Acid solution (chilled)
-
Anhydrous Magnesium Sulfate (drying agent)
Procedure:
-
To a solution of 40 g of phenol in 300 g of glacial acetic acid, add 2 mL of concentrated sulfuric acid.[5]
-
Set up a fractional distillation apparatus with an efficient column.
-
Heat the solution to boiling while slowly distilling off the acetic acid/water azeotrope. Continue until the vapor temperature reaches approximately 118 °C. This process takes about 4 hours.[5]
-
Cool the reaction residue in an ice/salt bath.
-
Slowly add ice-cold 50% aqueous sodium hydroxide dropwise with stirring until the pH of the aqueous phase reaches about 12. This step neutralizes the acidic catalyst and unreacted acetic acid.
-
Separate the organic phase and wash it promptly with chilled water, followed by a wash with chilled 2% acetic acid.[5]
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Remove the drying agent by filtration and purify the resulting crude phenyl acetate by distillation, collecting the fraction at 193-196 °C to yield the final product.[5]
Experimental Workflow Visualization
The general workflow for the synthesis, workup, and purification of phenyl acetate is outlined in the diagram below.
Product Characterization
After synthesis and purification, the identity and purity of the phenyl acetate product must be confirmed. Standard analytical techniques include:
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Boiling Point Determination: Pure phenyl acetate has a boiling point of 196 °C at atmospheric pressure.
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Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing purity and confirming the molecular weight of the product.[13]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the phenyl acetate molecule.
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Refractive Index: The refractive index of phenyl acetate is n20/D 1.501.
Conclusion
The synthesis of phenyl acetate from phenol and acetic anhydride is a robust and well-documented esterification. High yields can be achieved efficiently through the use of appropriate catalysts, with both basic and acidic conditions being effective. Base-catalyzed methods, particularly under Schotten-Baumann conditions, are often rapid and high-yielding. Acid-catalyzed routes are also effective, especially when coupled with techniques to remove byproducts and drive the reaction equilibrium. Recent research has also focused on developing milder, more environmentally friendly conditions using solid acid catalysts or solvent-free systems. The choice of the specific protocol will depend on the available resources, desired scale, and safety considerations.
References
- 1. Phenylacetate can be prepared by the reaction of A class 12 chemistry CBSE [vedantu.com]
- 2. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. US5808130A - Esterification of phenols - Google Patents [patents.google.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN101811966A - Method for preparing phenylacetate - Google Patents [patents.google.com]
- 10. scispace.com [scispace.com]
- 11. jetir.org [jetir.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
